molecular formula C16H22N2O3S B5685411 4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}benzenesulfonamide

4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}benzenesulfonamide

Cat. No.: B5685411
M. Wt: 322.4 g/mol
InChI Key: ZKDVRSAAMDHYLE-UHFFFAOYSA-N
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Description

4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}benzenesulfonamide, also known as DB844, is a sulfonamide-based compound that has been studied for its potential use as an antimicrobial agent. It belongs to the class of compounds known as cyclohexenones and has been shown to have potent activity against a variety of bacterial and fungal pathogens.

Mechanism of Action

The mechanism of action of 4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}benzenesulfonamide is not fully understood, but it is believed to involve inhibition of bacterial and fungal cell wall synthesis. This compound has been shown to bind to the enzyme MurA, which is involved in the biosynthesis of peptidoglycan, a major component of bacterial cell walls. By inhibiting MurA, this compound disrupts the synthesis of peptidoglycan, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo studies. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. This compound has been shown to be effective in animal models of infection, including MRSA and VRE infections.

Advantages and Limitations for Lab Experiments

4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}benzenesulfonamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and with high purity. It has also been shown to have potent antimicrobial activity against a variety of pathogens, including those that are resistant to traditional antibiotics. However, this compound has some limitations for use in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}benzenesulfonamide. One area of interest is the development of new formulations of this compound for use in topical applications, such as wound dressings and skin creams. Another area of interest is the development of combination therapies that include this compound and other antimicrobial agents. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects in humans.

Synthesis Methods

The synthesis of 4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}benzenesulfonamide involves the reaction of 2-aminoethyl benzenesulfonamide with cyclohexenone in the presence of a base catalyst. The reaction proceeds through an imine intermediate, which is then reduced to form the final product. The synthesis of this compound has been optimized to yield high purity and high yield, making it a viable candidate for further study.

Scientific Research Applications

4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}benzenesulfonamide has been studied for its potential use as an antimicrobial agent. It has shown potent activity against a variety of bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis (VRE), and Candida albicans. This compound has also been shown to have activity against biofilms, which are communities of microorganisms that are notoriously difficult to treat with traditional antibiotics.

Properties

IUPAC Name

4-[2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-16(2)10-13(9-14(19)11-16)18-8-7-12-3-5-15(6-4-12)22(17,20)21/h3-6,9,18H,7-8,10-11H2,1-2H3,(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDVRSAAMDHYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NCCC2=CC=C(C=C2)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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